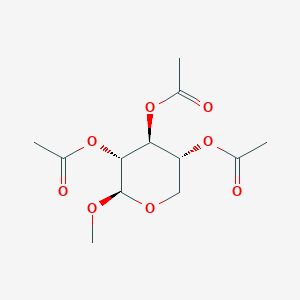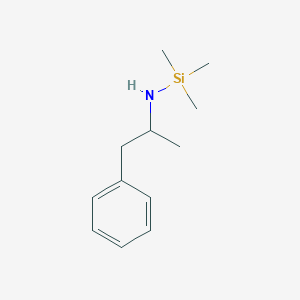
1-phenyl-N-trimethylsilylpropan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phenyl-N-trimethylsilylpropan-2-amine, also known as PTM, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
1-phenyl-N-trimethylsilylpropan-2-amine has been used in various scientific research applications, including as a reagent in organic synthesis, a chiral auxiliary in asymmetric synthesis, and a ligand in transition metal catalysis. Additionally, 1-phenyl-N-trimethylsilylpropan-2-amine has been investigated for its potential use in medicinal chemistry, specifically as a precursor to compounds with potential pharmacological activity.
Mecanismo De Acción
The mechanism of action of 1-phenyl-N-trimethylsilylpropan-2-amine is not well understood, but it is believed to function as a chiral auxiliary in asymmetric synthesis. Additionally, 1-phenyl-N-trimethylsilylpropan-2-amine has been shown to interact with certain receptors in the brain, potentially leading to its pharmacological activity.
Efectos Bioquímicos Y Fisiológicos
1-phenyl-N-trimethylsilylpropan-2-amine has been shown to have potential pharmacological activity, specifically as a precursor to compounds that may exhibit antipsychotic and antidepressant effects. However, the biochemical and physiological effects of 1-phenyl-N-trimethylsilylpropan-2-amine itself have not been extensively studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-phenyl-N-trimethylsilylpropan-2-amine in lab experiments is its high purity and good yields when synthesized using the reported method. Additionally, 1-phenyl-N-trimethylsilylpropan-2-amine has potential applications in various fields, including organic synthesis and medicinal chemistry. However, the limited understanding of its mechanism of action and potential side effects may limit its use in certain experiments.
Direcciones Futuras
Future research directions for 1-phenyl-N-trimethylsilylpropan-2-amine include further investigation of its potential pharmacological activity, as well as its role as a chiral auxiliary in asymmetric synthesis. Additionally, the development of new synthesis methods for 1-phenyl-N-trimethylsilylpropan-2-amine and its derivatives may lead to new applications in various fields.
Métodos De Síntesis
1-phenyl-N-trimethylsilylpropan-2-amine can be synthesized through the reaction of trimethylsilylpropylamine with benzaldehyde in the presence of a catalyst. This method has been reported to yield high purity and good yields of 1-phenyl-N-trimethylsilylpropan-2-amine.
Propiedades
Número CAS |
14629-65-3 |
|---|---|
Nombre del producto |
1-phenyl-N-trimethylsilylpropan-2-amine |
Fórmula molecular |
C12H21NSi |
Peso molecular |
207.39 g/mol |
Nombre IUPAC |
1-phenyl-N-trimethylsilylpropan-2-amine |
InChI |
InChI=1S/C12H21NSi/c1-11(13-14(2,3)4)10-12-8-6-5-7-9-12/h5-9,11,13H,10H2,1-4H3 |
Clave InChI |
IGGUCRXZVNSOMJ-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)N[Si](C)(C)C |
SMILES canónico |
CC(CC1=CC=CC=C1)N[Si](C)(C)C |
Sinónimos |
N-(α-Methylphenethyl)trimethylsilylamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



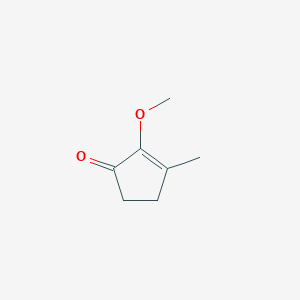
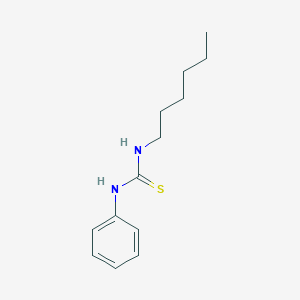
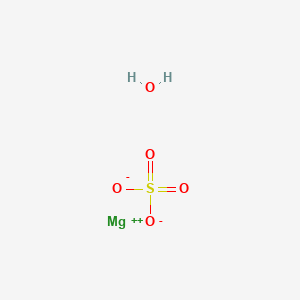
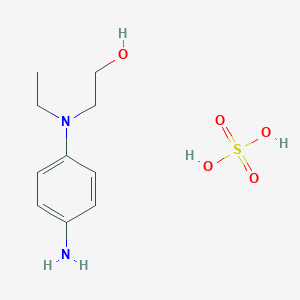
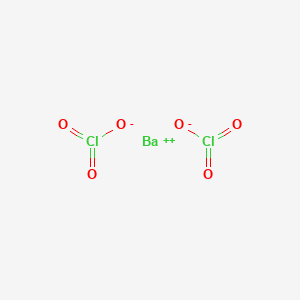
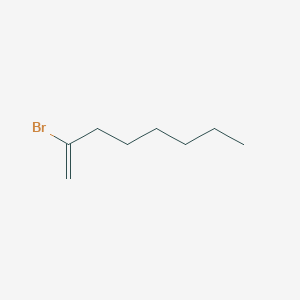
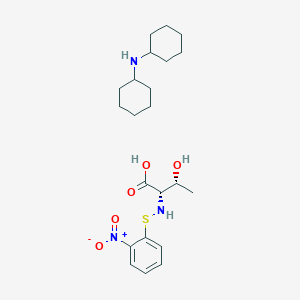
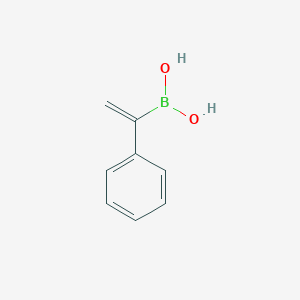
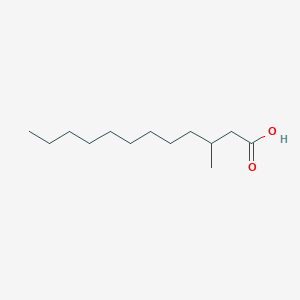
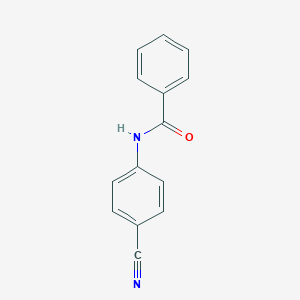
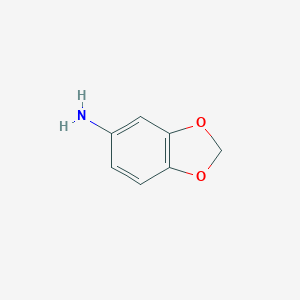
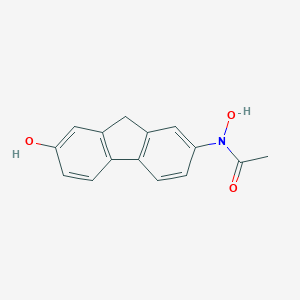
![(E)-2-[2-(3-pyridyl)vinyl]pyridine](/img/structure/B81401.png)
